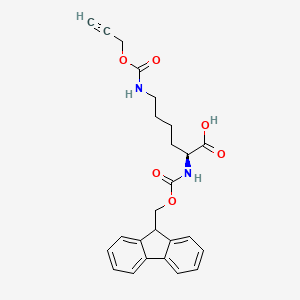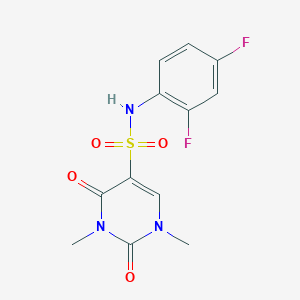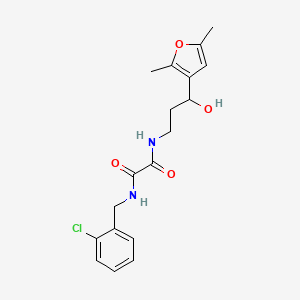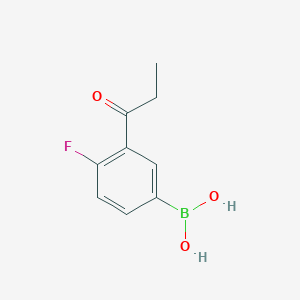
Fmoc-L-Lys(Poc)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Lys(Poc) is a compound used in peptide synthesis, particularly in the protection of amino acids. The compound consists of fluorenylmethyloxycarbonyl (Fmoc) and pyrrolidinooxycarbonyl (Poc) groups attached to the lysine amino acid. The Fmoc group is widely used as a protecting group for the amino terminus in peptide synthesis due to its stability under acidic conditions and ease of removal under basic conditions .
Mechanism of Action
Target of Action
Fmoc-L-Lys(Poc) is primarily used as a protecting group for amines in peptide synthesis . The primary target of Fmoc-L-Lys(Poc) is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The fluorenylmethoxycarbonyl (Fmoc) group in Fmoc-L-Lys(Poc) is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves to protect the amine during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The introduction and removal of the Fmoc group are key steps in the solid-phase peptide synthesis (SPPS) process .
Pharmacokinetics
Its solubility in various solvents such as dmso has been reported .
Result of Action
The primary result of Fmoc-L-Lys(Poc)'s action is the protection of amines during peptide synthesis, allowing for the successful construction of peptides . This is crucial in the field of biochemistry, where peptides are often synthesized for various research and therapeutic applications.
Action Environment
The action of Fmoc-L-Lys(Poc) is influenced by several environmental factors. For instance, the removal of the Fmoc group is facilitated by a base, and the choice of base can impact the efficiency of the deprotection process . Additionally, the reaction conditions, such as temperature and solvent, can also affect the efficiency of Fmoc group introduction and removal .
Biochemical Analysis
Biochemical Properties
Fmoc-L-Lys(Poc) plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . The Fmoc group is used as a temporary protecting group for the N-terminus, and is cleaved by secondary amines such as piperidine . The Poc group protects the side chain of lysine during synthesis and can be removed under specific conditions.
Cellular Effects
The effects of Fmoc-L-Lys(Poc) on cells are primarily related to its role in peptide synthesis. The synthesized peptides can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Fmoc-L-Lys(Poc) involves its role in peptide synthesis. The Fmoc group is removed by base, allowing the amino group of the amino acid to participate in peptide bond formation . The Poc group can also be removed under specific conditions to expose the side chain of lysine.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-L-Lys(Poc) can change over time, particularly during the course of peptide synthesis . The stability of Fmoc-L-Lys(Poc) and its degradation over time can influence the efficiency of peptide synthesis.
Metabolic Pathways
Fmoc-L-Lys(Poc) is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in peptide bond formation, and its removal allows for the incorporation of the lysine residue into the growing peptide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Lys(Poc) typically involves the protection of the lysine amino acid with the Fmoc group at the amino terminus and the Poc group at the side chain amino group. The Fmoc group can be introduced by reacting the lysine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The Poc group is introduced by reacting the lysine with pyrrolidinooxycarbonyl chloride (Poc-Cl) under similar conditions .
Industrial Production Methods
Industrial production of Fmoc-L-Lys(Poc) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple steps of protection, deprotection, and coupling reactions efficiently. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Lys(Poc) undergoes several types of reactions, including:
Deprotection Reactions: The Fmoc group is removed under basic conditions using reagents such as piperidine, while the Poc group is removed under acidic conditions.
Coupling Reactions: The protected lysine can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) for Poc removal.
Coupling: DIC and HOBt in DMF or dichloromethane (DCM) for peptide bond formation.
Major Products Formed
The major products formed from these reactions are the deprotected lysine and the coupled peptide chains, which can be further elongated or modified as needed .
Scientific Research Applications
Fmoc-L-Lys(Poc) is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Lys(Boc): Uses tert-butyloxycarbonyl (Boc) as the side chain protecting group.
Fmoc-L-Lys(Mtt): Uses 4-methyltrityl (Mtt) as the side chain protecting group.
Uniqueness
Fmoc-L-Lys(Poc) is unique due to the use of the Poc group, which provides orthogonal protection compared to other protecting groups like Boc and Mtt. This orthogonality allows for more flexibility in the synthesis of complex peptides and reduces the risk of side reactions .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-ynoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6/c1-2-15-32-24(30)26-14-8-7-13-22(23(28)29)27-25(31)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1,3-6,9-12,21-22H,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQVUCRWISQVDU-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5-Chlorothiophen-2-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2515765.png)
![4-(N,N-diallylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2515766.png)
![N1-(3-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2515767.png)

![2-Chloro-N-(pyridin-4-ylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2515774.png)
![3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine](/img/structure/B2515775.png)
![4-[(4-benzylpiperidin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one](/img/structure/B2515776.png)
![4-methoxy-3-methyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2515777.png)
![5-[(2,5-dimethylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B2515782.png)
![N-(2-Bicyclo[2.2.2]oct-5-enyl)prop-2-enamide](/img/structure/B2515784.png)




